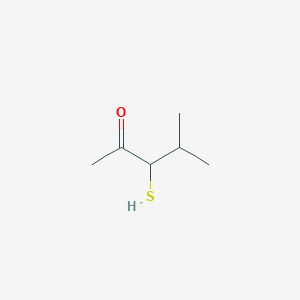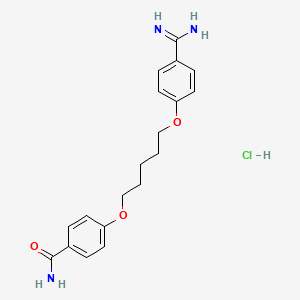
3-(2-Chloropropionylamino)propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloropropionylamino)propionic acid methyl ester is an organic compound that belongs to the class of carboxylic acid amides It is characterized by the presence of a chlorinated propionyl group attached to an amino propionic acid methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropionylamino)propionic acid methyl ester can be achieved through several methods. One common approach involves the reaction of β-alanine methyl ester with 2-chloropropionyl chloride. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using alkyl acrylate as a starting material instead of β-alanine. This method reduces the cost of raw materials and simplifies the manufacturing process. The reaction involves the use of an alkyl acrylate, which undergoes a series of reactions to form the desired product with high yield and purity .
化学反应分析
Types of Reactions
3-(2-Chloropropionylamino)propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Substitution: The chlorine atom in the propionyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base to facilitate the substitution reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
Hydrolysis: The major product is 3-(2-Chloropropionylamino)propionic acid.
Substitution: The major products are derivatives with the chlorine atom replaced by the nucleophile.
Reduction: The major products are the corresponding alcohol or amine derivatives.
科学研究应用
3-(2-Chloropropionylamino)propionic acid methyl ester has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
作用机制
The mechanism of action of 3-(2-Chloropropionylamino)propionic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can lead to the inhibition of enzyme activity, which can be useful in various therapeutic applications. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modification of protein structures.
相似化合物的比较
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: This compound is similar in structure but lacks the amino group present in 3-(2-Chloropropionylamino)propionic acid methyl ester.
Propanoic acid, 3-chloro-, methyl ester: This compound has a similar ester group but differs in the position of the chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chlorinated propionyl group and an amino propionic acid methyl ester. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
属性
分子式 |
C7H12ClNO3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
methyl 3-(2-chloropropanoylamino)propanoate |
InChI |
InChI=1S/C7H12ClNO3/c1-5(8)7(11)9-4-3-6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
InChI 键 |
SJWGLAGOKIRYSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCCC(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)






![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13449836.png)

![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)
